NALMEFENE-HCl

Opioid pharmacology Receptor binding Competitive antagonism

Nalmefene hydrochloride (CAS 58895-64-0) is a 6-methylene analog of naltrexone, classified as an opioid system modulator with antagonist activity at mu (μ) and delta (δ) opioid receptors and partial agonist activity at the kappa (κ) opioid receptor. As an opioid antagonist, it competitively binds to opioid receptors to block or reverse the effects of narcotic analgesics, with an elimination half-life ranging from 7 to 15 hours (mean 10.7 h).

Molecular Formula C21H25NO3
Molecular Weight 339.4 g/mol
Cat. No. B12510176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNALMEFENE-HCl
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O
InChIInChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2
InChIKeyWJBLNOPPDWQMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nalmefene HCl Procurement Guide: Opioid Antagonist with Extended Half-Life and Dual μ/κ Receptor Modulation


Nalmefene hydrochloride (CAS 58895-64-0) is a 6-methylene analog of naltrexone, classified as an opioid system modulator with antagonist activity at mu (μ) and delta (δ) opioid receptors and partial agonist activity at the kappa (κ) opioid receptor [1]. As an opioid antagonist, it competitively binds to opioid receptors to block or reverse the effects of narcotic analgesics, with an elimination half-life ranging from 7 to 15 hours (mean 10.7 h) [2]. Nalmefene HCl is supplied as a white crystalline solid with a molecular weight of 375.82 g/mol, exhibiting water solubility up to 25 mg/mL and ≥98% purity by HPLC, with shelf stability of 2 years as supplied at room temperature .

Why Nalmefene HCl Cannot Be Interchanged with Naloxone or Naltrexone in Opioid Antagonist Procurement


Although nalmefene, naloxone, and naltrexone all function as opioid antagonists, their receptor binding profiles, pharmacokinetic properties, and clinical utility diverge substantially. Nalmefene exhibits approximately 5-fold higher μ-opioid receptor affinity (Ki = 0.13 nM) compared to naloxone (Ki = 0.62 nM) in monkey brain membranes [1] and possesses partial agonist activity at the κ-opioid receptor—a functional property absent in both naloxone and naltrexone [2]. Critically, nalmefene demonstrates a mean elimination half-life of 10.7 hours, exceeding naloxone's 1-2 hour half-life by approximately 5- to 10-fold, thereby reducing the risk of renarcotization following opioid overdose reversal [1]. Furthermore, nalmefene offers oral bioavailability of approximately 41% (increasing to 53% with food intake), contrasting sharply with naloxone's negligible oral bioavailability due to extensive first-pass metabolism [3]. These pharmacological distinctions preclude simple interchangeability among in-class compounds for both research and clinical procurement decisions.

Nalmefene HCl Quantitative Differentiation Evidence: Comparator Data for Scientific Procurement Decisions


μ-Opioid Receptor Binding Affinity: Nalmefene HCl vs. Naloxone

Nalmefene demonstrates approximately 5-fold higher binding affinity for the μ-opioid receptor compared to naloxone. In radioligand binding assays using [³H]DAMGO in monkey brain membranes, nalmefene exhibited a Ki of 0.13 nM, whereas naloxone showed a Ki of 0.62 nM [1]. This affinity difference is corroborated by pA₂ values of 9.38 and 8.51, respectively, in functional assays using guinea pig ileum and mouse vas deferens [1].

Opioid pharmacology Receptor binding Competitive antagonism

κ-Opioid Receptor Partial Agonism: Unique Pharmacological Signature of Nalmefene HCl

Unlike naloxone and naltrexone, which act as pure antagonists at all opioid receptors, nalmefene exhibits a functionally distinct profile: it functions as an antagonist at μ- and δ-opioid receptors while acting as a partial agonist at the κ-opioid receptor (KOR) [1]. Activation of κ-opioid receptors is known to produce dysphoric effects that contrast with the euphoric effects mediated by μ-opioid receptors [2]. This unique receptor modulatory profile is believed to contribute to nalmefene's efficacy in reducing alcohol consumption by modulating cortico-mesolimbic dopamine pathways [3].

Opioid receptor pharmacology Receptor functional selectivity Alcohol use disorder

Elimination Half-Life: Nalmefene HCl vs. Naloxone Duration of Action

Nalmefene exhibits a substantially longer elimination half-life compared to naloxone. In a clinical pharmacokinetic study, nalmefene HCl demonstrated a mean elimination half-life of 10.7 hours following oral administration, with individual values ranging from 7 to 15 hours [1]. In contrast, naloxone has a reported half-life of approximately 1-2 hours following parenteral administration [2]. This difference in half-life translates directly to duration of action: nalmefene provides opioid antagonism for 8-11 hours, while naloxone's effects persist for only 30-120 minutes [2].

Pharmacokinetics Opioid overdose reversal Duration of action

Oral Bioavailability: Nalmefene HCl vs. Naloxone

Nalmefene HCl demonstrates meaningful oral bioavailability, enabling oral formulation development for chronic administration. Population pharmacokinetic analysis estimates the absolute oral bioavailability of nalmefene at approximately 41% under fasting conditions, which increases to 53% when administered with food [1]. In contrast, naloxone undergoes extensive first-pass metabolism and exhibits negligible oral bioavailability, rendering it ineffective by the oral route and restricting its clinical use to parenteral or intranasal administration [2].

Oral bioavailability First-pass metabolism Formulation development

Neuroendocrine HPA Axis Activation: Nalmefene HCl vs. Naltrexone

In a direct comparative study of neuroendocrine effects in normal human volunteers, nalmefene produced greater activation of the hypothalamic-pituitary-adrenal (HPA) axis compared to naltrexone. Both compounds elevated adrenocorticotropic hormone (ACTH) and cortisol relative to saline control; however, nalmefene demonstrated a significantly greater effect magnitude on both ACTH and cortisol secretion than naltrexone [1]. Both compounds also caused elevations in prolactin in male subjects [1].

Hypothalamic-pituitary-adrenal axis Neuroendocrine pharmacology ACTH and cortisol

Nalmefene HCl Application Scenarios: Evidence-Based Use Cases for Research and Industrial Procurement


Opioid Overdose Reversal Research Requiring Extended-Duration Antagonism

Nalmefene HCl is the compound of choice for preclinical and clinical studies investigating opioid overdose reversal where renarcotization risk is a primary concern. Its 10.7-hour mean elimination half-life—approximately 5- to 10-fold longer than naloxone [1]—enables sustained μ-opioid receptor blockade without the requirement for repeated re-dosing. This property is particularly relevant for overdose models involving long-acting synthetic opioids such as fentanyl, where naloxone's short 1-2 hour duration may permit recurrence of respiratory depression. Nalmefene's ~5-fold higher μ-receptor affinity (Ki = 0.13 nM vs. naloxone's 0.62 nM) further supports more potent competitive antagonism [2].

Alcohol Use Disorder Research Leveraging κ-Opioid Partial Agonism

For research programs focused on alcohol dependence and substance use disorders, nalmefene HCl offers a unique pharmacological tool unavailable with other opioid antagonists. Its partial agonist activity at the κ-opioid receptor [1] distinguishes it mechanistically from both naloxone and naltrexone, which lack κ-opioid partial agonism. This κ-opioid modulatory activity is believed to modulate cortico-mesolimbic dopamine function and reduce alcohol consumption. Additionally, nalmefene's demonstrated greater HPA axis activation compared to naltrexone [2] provides a distinct neuroendocrine signature that may be mechanistically relevant to its therapeutic effects. The compound's oral bioavailability (41-53%) enables chronic oral dosing paradigms suitable for behavioral pharmacology studies.

Development of Long-Acting Parenteral Formulations for Opioid Overdose

Nalmefene HCl serves as the active pharmaceutical ingredient (API) for developing extended-duration opioid overdose reversal products. The FDA-approved Zurnai autoinjector and Opvee intranasal spray formulations both utilize nalmefene HCl specifically because of its extended half-life, which provides 8-11 hours of opioid antagonism [1]. The compound's water solubility up to 25 mg/mL [2] supports aqueous parenteral formulation development for intramuscular and subcutaneous administration. The 2023-2024 patent activity for nalmefene delivery systems further validates the compound's relevance for formulation innovation in the emergency medicine and harm reduction sectors.

In Vitro Opioid Receptor Pharmacology and Binding Studies

Nalmefene HCl is an essential reference compound for in vitro opioid receptor pharmacology investigations requiring a high-affinity, mixed-mechanism ligand. In CHO cell membranes expressing human opioid receptors, nalmefene exhibits Ki values of 0.24 ± 0.006 nM at μ-opioid receptors (using [³H]DAMGO), 0.083 ± 0.0008 nM at κ-opioid receptors (using [³H]U69,593), and 16 ± 1.7 nM at δ-opioid receptors (using [³H]Naltrindole) [1]. Its high purity (≥98% by HPLC) and defined stability (2 years as supplied at room temperature; solutions stable at -20°C for 1 month) [2] ensure reproducibility in receptor binding and functional assays, making it suitable as a comparator ligand for novel opioid modulator characterization.

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